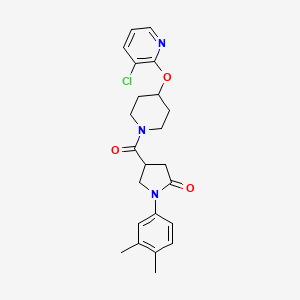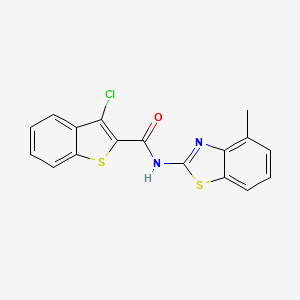
4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Crystallography
Research on related compounds emphasizes the importance of structural characterization in understanding the properties and potential applications of complex organic molecules. For instance, studies on molecules with similar structural motifs, such as "3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide," have highlighted the significance of molecular conformation and crystallization in determining the compound's physical and chemical properties (Igonin et al., 1993). These insights are crucial for designing compounds with desired characteristics for specific scientific applications.
Organic Synthesis and Reactivity
The synthesis and characterization of biologically active scaffolds, such as pyrrolo[2,3-b]pyridines, demonstrate the compound's relevance in developing new chemical entities with potential therapeutic applications. The methodology involving the reaction of amino-substituted pyrroles with arylidenemalononitriles, in the presence of piperidine, showcases the versatility of related structures in organic synthesis (Sroor, 2019).
Material Science Applications
Research on conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, presents a direct link to potential applications in material science. The electrochemical polymerization of these monomers, facilitated by related catalysts or mediators, could lead to the development of stable, electrically conducting materials. These materials have applications in various fields, including electronics and energy storage (Sotzing et al., 1996).
properties
IUPAC Name |
4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-15-5-6-18(12-16(15)2)27-14-17(13-21(27)28)23(29)26-10-7-19(8-11-26)30-22-20(24)4-3-9-25-22/h3-6,9,12,17,19H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGZAROZHBAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)




![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)